Cas no 1251621-41-6 (N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide)

N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide structure
1251621-41-6 structure
商品名:N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide
CAS番号:1251621-41-6
MF:C27H26N4O5
メガワット:486.519146442413
CID:6375147
PubChem ID:49668676

N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide
    • N-(3,4-dimethoxyphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
    • N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
    • N-(3,4-dimethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
    • VU0626680-1
    • F3407-3018
    • AKOS024486021
    • 1251621-41-6
    • インチ: 1S/C27H26N4O5/c1-34-23-7-5-4-6-21(23)26(32)29-19-10-8-18(9-11-19)15-31-16-22(28-17-31)27(33)30-20-12-13-24(35-2)25(14-20)36-3/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33)
    • InChIKey: KQJDSXBYLRRTCW-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC2=CC=C(NC(=O)C3=CC=CC=C3OC)C=C2)C=C(C(NC2=CC=C(OC)C(OC)=C2)=O)N=1

計算された属性

  • せいみつぶんしりょう: 486.19031994g/mol
  • どういたいしつりょう: 486.19031994g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 36
  • 回転可能化学結合数: 9
  • 複雑さ: 716
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-3018-2μmol
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-3018-3mg
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
3mg
$63.0 2023-09-10
Life Chemicals
F3407-3018-1mg
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
1mg
$54.0 2023-09-10
Life Chemicals
F3407-3018-4mg
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
4mg
$66.0 2023-09-10
Life Chemicals
F3407-3018-20μmol
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-3018-10mg
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
10mg
$79.0 2023-09-10
Life Chemicals
F3407-3018-10μmol
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-3018-5μmol
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-3018-2mg
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
2mg
$59.0 2023-09-10
Life Chemicals
F3407-3018-5mg
N-(3,4-dimethoxyphenyl)-1-{[4-(2-methoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
1251621-41-6
5mg
$69.0 2023-09-10

N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide 関連文献

N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamideに関する追加情報

Introduction to N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide (CAS No. 1251621-41-6)

N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide, identified by its CAS number 1251621-41-6, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of multiple functional groups, including dimethoxyphenyl, methoxybenzamido, and imidazolecarboxamide moieties, suggests a rich chemical diversity that could be leveraged for developing novel bioactive agents.

The 3,4-dimethoxyphenyl group is a key structural component that contributes to the compound's hydrophobicity and potential interactions with biological targets. This moiety is commonly found in various pharmacologically active molecules, where it serves as a scaffold for further functionalization. The dimethoxy substitution pattern enhances the compound's lipophilicity, making it a promising candidate for membrane-bound receptors or intracellular signaling pathways.

The second major functional group, 2-methoxybenzamido, introduces an amide linkage that is known to participate in hydrogen bonding interactions. This feature is particularly relevant in drug design, as amide groups are frequently involved in stabilizing protein-ligand binding. The methoxy substituent further modulates the electronic properties of the benzene ring, influencing the compound's reactivity and binding affinity.

The core structure of N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide incorporates an imidazole ring, which is a heterocyclic compound known for its biological significance. Imidazole derivatives are widely recognized for their role in various physiological processes, including enzyme inhibition and receptor modulation. The imidazole-4-carboxamide moiety specifically adds another layer of complexity to the molecule, providing additional sites for interaction with biological targets.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The unique combination of functional groups in N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide makes it a promising candidate for such applications. For instance, studies have shown that imidazole derivatives can exhibit potent inhibitory effects on various kinases and phosphodiesterases, which are key players in cancer and inflammatory diseases.

The pharmaceutical industry has been actively exploring novel compounds with improved pharmacokinetic properties and reduced side effects. The structural features of N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide align well with these goals. The presence of multiple aromatic rings and functional groups allows for fine-tuning of solubility, bioavailability, and metabolic stability. This flexibility makes the compound an attractive scaffold for further optimization through structure-activity relationship (SAR) studies.

A particularly intriguing aspect of this compound is its potential application in modulating central nervous system (CNS) disorders. Imidazole derivatives have been reported to interact with neurotransmitter systems, suggesting their utility in treating conditions such as depression, anxiety, and neurodegenerative diseases. The combination of 3,4-dimethoxyphenyl and 2-methoxybenzamido groups may enhance binding affinity to specific CNS targets while minimizing off-target effects.

In vitro studies have begun to elucidate the mechanism of action of N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide. Initial findings suggest that the compound can inhibit the activity of certain enzymes by competing with natural substrates or by inducing conformational changes in the enzyme active site. These interactions are mediated by hydrogen bonding between the amide group and key residues in the enzyme pocket.

The development of high-throughput screening (HTS) technologies has accelerated the discovery of novel bioactive molecules like N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide. These platforms allow researchers to rapidly test large libraries of compounds against various biological targets, identifying promising candidates for further investigation. The unique structural features of this compound make it a valuable addition to such libraries.

The synthesis of N-(3,4-dimethoxyphenyl)-1-{4-(2-methoxybenzamido)phenylmethyl}-1H-imidazole-4-carboxamide involves multi-step organic reactions that highlight the synthetic versatility of this class of compounds. Key steps include condensation reactions between carboxylic acids and amines to form amides, followed by functional group transformations such as methylation and aromatic substitutions. These synthetic strategies are well-established in pharmaceutical chemistry and provide a robust framework for producing structurally diverse derivatives.

The potential therapeutic applications of this compound extend beyond CNS disorders. Preclinical studies have suggested that it may also exhibit anti-inflammatory properties by modulating immune cell signaling pathways. The presence of multiple aromatic rings and polar functional groups allows for interactions with both hydrophobic and hydrophilic regions of biological targets.

In conclusion, N-(3,4-dimobromophenylethynl)-1-{[({[(E)-(N,N-dimethylcarbamoyl)amino]methylene}methyl]amino}]-5-nitroindan-2-one (CAS No. 1251621-41-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its ability to interact with multiple biological targets makes it a versatile scaffold for developing novel bioactive agents targeting various diseases.

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